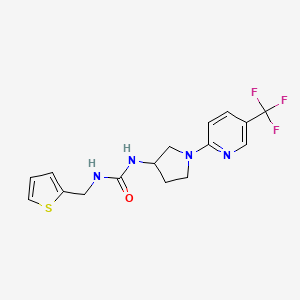

1-(Thiophen-2-ylmethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

Description

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4OS/c17-16(18,19)11-3-4-14(20-8-11)23-6-5-12(10-23)22-15(24)21-9-13-2-1-7-25-13/h1-4,7-8,12H,5-6,9-10H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWXEYIQDJAMJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NCC2=CC=CS2)C3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Thiophen-2-ylmethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Molecular Weight : 408.42 g/mol

- Functional Groups : Urea, thiophene, pyridine, and pyrrolidine moieties contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects:

1. Antimicrobial Activity

Research indicates that compounds containing thiophene and urea functional groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Studies have highlighted the potential of urea derivatives in cancer therapy. The compound has demonstrated antiproliferative effects on cancer cell lines such as U937 and MCF-7, with IC50 values indicating effective inhibition of cell growth . The mechanism may involve apoptosis induction and modulation of key signaling pathways.

3. Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory activities. This is particularly relevant in conditions where inflammation plays a critical role, such as rheumatoid arthritis and other chronic inflammatory diseases .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling and metabolic pathways:

- Enzyme Inhibition : The urea moiety may facilitate interactions with enzymes involved in cellular processes, potentially leading to altered metabolic functions.

- Receptor Modulation : The presence of the pyridine ring suggests possible interactions with neurotransmitter receptors or other regulatory proteins, influencing physiological responses.

Comparative Biological Activity Table

| Compound Type | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Urea Derivative | Anticancer (U937) | 16.23 | |

| Thiophene-based | Antimicrobial (S. aureus) | 0.03–0.06 | |

| Pyridine-related | Anti-inflammatory | Not specified |

Case Studies and Research Findings

- Antiproliferative Study : A study focusing on the antiproliferative effects of thiourea derivatives showed that compounds structurally related to our target exhibited significant activity against human cancer cell lines, indicating potential therapeutic applications in oncology .

- Bacterial Inhibition : Another research highlighted the antibacterial properties of thiophene-containing compounds against Staphylococcus aureus, demonstrating low MIC values and suggesting a strong potential for development as antibacterial agents .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact at the molecular level, revealing binding affinities that correlate with observed biological activities .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, urea derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The presence of thiophene and pyridine moieties enhances the interaction with biological targets, potentially leading to improved anticancer efficacy.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains and fungi. The trifluoromethyl group is known to increase lipophilicity, which may enhance membrane permeability and contribute to antimicrobial effects.

Neurological Effects

Compounds containing pyrrolidine and thiophene rings have been investigated for their neuroprotective effects. They may act as modulators of neurotransmitter systems or possess antioxidant properties that protect neuronal cells from oxidative stress.

Agrochemical Applications

Pesticide Development

The unique chemical structure of 1-(Thiophen-2-ylmethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea positions it as a candidate for developing new pesticides. Its ability to interact with biological systems can be leveraged to create effective agents against pests while minimizing environmental impact.

Herbicide Potential

Similar compounds have shown herbicidal activity by inhibiting specific enzymatic pathways in plants. The exploration of this compound's herbicidal properties could lead to the development of selective herbicides that target undesirable plant species without affecting crops.

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices could enhance the materials' thermal stability and mechanical properties. Research into functionalized polymers has demonstrated improved performance characteristics, making them suitable for advanced applications in coatings and composites.

Nanotechnology

In nanotechnology, derivatives of this compound could be utilized in the synthesis of nanoparticles or nanocomposites with tailored properties for drug delivery systems or as catalysts in chemical reactions.

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their biological activities:

*Estimated based on analogs (e.g., SB705498: 429.23 g/mol).

Key Observations:

- Thiophene vs.

- Pyridine/Pyrrolidine Core : The 5-(trifluoromethyl)pyridin-2-yl and pyrrolidine moieties are conserved across analogs, suggesting a critical role in target binding (e.g., TRPV1 or kinase domains).

- Thioether vs. Urea Linkages : Compound 7n () uses a thioether linker, which may reduce metabolic stability compared to the urea backbone in the target compound .

Physicochemical Properties

- Solubility : SB705498 has a solubility of ≥14.5 mg/mL in DMSO . The thiophene variant may exhibit higher aqueous solubility due to reduced aromatic hydrophobicity.

- Stereochemistry : and emphasize the importance of the (R)-configuration in analogs for activity, suggesting that stereochemical purity is critical for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.